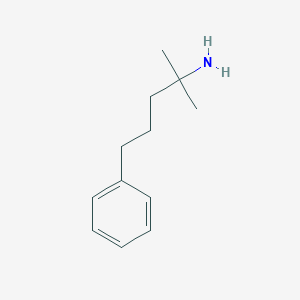

2-methyl-5-phenylpentan-2-amine

Cat. No. B1642292

M. Wt: 177.29 g/mol

InChI Key: PVFLIWGHYLAIQU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07902394B2

Procedure details

A 1008 g quantity of N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide (3.98 moles) was dissolved in 8.4 L of ethanol and 1080 mL gl. acetic acid in a 22 L 3-necked, round-bottomed flask equipped with stirrer, thermometer and reflux condenser and 370 g (4.86 moles) of thiourea was added. The reaction was heated to reflux to dissolve the thiourea. A white crystalline precipitate began to form after about two hours of reflux. The reflux was continued for additional 8 h. The reaction mixture was allowed to cool to ambient temperature and was filtered and the filtrate diluted with 8 L of water, extracted with 2×1 L of hexane and neutralized by the addition of 220 mL 50% sodium hydroxide. This caused an oil to form which was separated and the aqueous phase extracted with 2×2 L of ether/hexane. The extracts were combined with the oil and concentrated to give 590 g of reddish oil, LC/MS single peak, m/e 179, NMR (CDCl3) consistent with the desired product, 1,1-Dimethyl-4-phenylbutylamine, 84% crude yield. This material was vacuum distilled to give 518 g of clear oil, bp(1 torr) 71-74°.

Name

N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide

Quantity

3.98 mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([NH:13]C(=O)CCl)([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(O)(=O)C.NC(N)=S>C(O)C>[CH3:12][C:2]([NH2:13])([CH3:1])[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

|

Inputs

Step One

|

Name

|

N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide

|

|

Quantity

|

3.98 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCC1=CC=CC=C1)(C)NC(CCl)=O

|

|

Name

|

|

|

Quantity

|

8.4 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

370 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(=S)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=S)N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form after about two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the filtrate diluted with 8 L of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 2×1 L of hexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

neutralized by the addition of 220 mL 50% sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted with 2×2 L of ether/hexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCC1=CC=CC=C1)(C)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 590 g | |

| YIELD: CALCULATEDPERCENTYIELD | 83.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |